molecular formula C27H17BrF3N3OS B4288920 2-{[6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

2-{[6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B4288920
M. Wt: 568.4 g/mol
InChI Key: IXDRVGQOGKRPBB-UHFFFAOYSA-N
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Description

The compound 2-{[6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic molecule that features a pyridine ring substituted with bromophenyl, cyano, and phenyl groups, as well as a trifluoromethylphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the pyridine ring system. One common approach is to use a nucleophilic aromatic substitution reaction to introduce the bromophenyl and cyano groups onto the pyridine ring. This can be achieved by reacting a suitable pyridine precursor with 4-bromobenzonitrile under basic conditions.

Next, the phenyl group is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using phenylboronic acid as the coupling partner. The resulting intermediate is then subjected to a thiolation reaction to introduce the thio group, typically using a thiol reagent like thiophenol.

Finally, the trifluoromethylphenylacetamide moiety is attached through an amide coupling reaction, using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide: can undergo various chemical reactions, including:

    Oxidation: The thio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in further substitution reactions, such as nucleophilic aromatic substitution, to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles like amines or thiols, often under basic conditions

Major Products

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Amino derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-{[6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[6-(4-chlorophenyl)-3-cyano-4-phenylpyridin-2-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide
  • 2-{[6-(4-fluorophenyl)-3-cyano-4-phenylpyridin-2-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide
  • 2-{[6-(4-methylphenyl)-3-cyano-4-phenylpyridin-2-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide

Uniqueness

The uniqueness of 2-{[6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide lies in its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H17BrF3N3OS/c28-20-11-9-18(10-12-20)24-14-22(17-5-2-1-3-6-17)23(15-32)26(34-24)36-16-25(35)33-21-8-4-7-19(13-21)27(29,30)31/h1-14H,16H2,(H,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDRVGQOGKRPBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H17BrF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
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2-{[6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
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2-{[6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
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2-{[6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
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2-{[6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
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2-{[6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

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